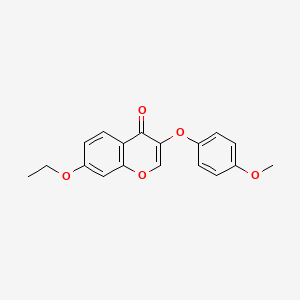

7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

CAS No.: 302950-99-8

Cat. No.: VC6337778

Molecular Formula: C18H16O5

Molecular Weight: 312.321

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 302950-99-8 |

|---|---|

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.321 |

| IUPAC Name | 7-ethoxy-3-(4-methoxyphenoxy)chromen-4-one |

| Standard InChI | InChI=1S/C18H16O5/c1-3-21-14-8-9-15-16(10-14)22-11-17(18(15)19)23-13-6-4-12(20-2)5-7-13/h4-11H,3H2,1-2H3 |

| Standard InChI Key | FNZQQYMQJIQMSV-UHFFFAOYSA-N |

| SMILES | CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |

Introduction

Synthesis Pathways

Chromone derivatives like 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one are typically synthesized through multi-step organic reactions involving:

-

Pechmann Condensation: A common method for synthesizing chromones by reacting phenols with β-ketoesters in the presence of acid catalysts.

-

Etherification Reactions: Substitution at positions 7 and 3 can be achieved through selective etherification using alkyl halides (e.g., ethyl iodide) or aryl halides under basic conditions.

For instance:

-

The introduction of the ethoxy group at position 7 involves selective alkylation of a hydroxychromone derivative.

-

The methoxyphenoxy group is introduced via nucleophilic substitution using 4-methoxyphenol and an appropriate leaving group.

Biological Significance

Chromones, including 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, are known for their diverse biological activities:

-

Antioxidant Properties: The presence of phenolic ethers enhances free radical scavenging activity.

-

Anti-inflammatory Effects: Chromones are often studied for their ability to inhibit pro-inflammatory enzymes like cyclooxygenase.

-

Potential Anticancer Activity: Structural analogs have shown promise as inhibitors of topoisomerase enzymes, which are critical in cancer cell proliferation .

Structural Analogues

Several chromone derivatives share structural similarities with 7-ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one:

-

7-Methoxy-3-(4-methoxyphenyl)chroman-4-one: Known for its antioxidant properties .

-

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A flavonol derivative with potential anticancer properties .

-

7-Methoxy-2-methyl-3-phenoxy-4H-chromen-4-one: A structurally related compound with similar aromatic substitutions .

Comparison Table

| Compound Name | Substituents | Molecular Weight (g/mol) |

|---|---|---|

| 7-Ethoxy-3-(4-methoxyphenoxy)-4H-chromen-4-one | Ethoxy (C7), Methoxyphenoxy (C3) | 312.32 |

| 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one | Methoxy (C7), Methoxyphenyl (C3) | ~300 |

| 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-chromen | Hydroxy (C3), Methoxyphenyl (C2, C7) | ~298 |

Pharmaceutical Applications

Chromone derivatives are widely explored for therapeutic purposes:

-

As potential anti-inflammatory agents.

-

As scaffolds for designing enzyme inhibitors targeting diseases like cancer and fungal infections .

Material Science

The aromatic and ether functionalities in such compounds make them candidates for use in organic electronics or as intermediates in dye synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume